CJ-42794

EP4 antagonist receptor binding selectivity profiling

CJ-42794 is the definitive EP4 antagonist for inflammation and vascular research. Unlike COX inhibitors that cause confounding gastric damage, CJ-42794 spares GI mucosa while potently blocking EP4-mediated pain, angiogenesis, and AAA pathogenesis. It is the only EP4 antagonist with peer-reviewed validation in both angiotensin II- and CaCl₂-induced AAA models. Its >200-fold selectivity over EP1-3 ensures clean mechanistic data. Procure CJ-42794 for reproducible, model-specific results and avoid the pharmacological noise of non-selective or less validated tools.

Molecular Formula C22H17ClFNO4
Molecular Weight 413.8 g/mol
CAS No. 847728-01-2
Cat. No. B1669117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ-42794
CAS847728-01-2
Synonyms(4-((1S)-1-((5-chloro-2-((4-fluorophenyl)oxy)phenyl)carbonyl)amino)ethyl)benzoic acid
(S)-4-(1-(5-chloro-2-(4-fluorophenyoxy) benzamido)ethyl) benzoic acid
CJ-042794
CJ-42794
RQ 00015986
RQ-00015986
RQ00015986
Molecular FormulaC22H17ClFNO4
Molecular Weight413.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
InChIInChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)/t13-/m0/s1
InChIKeyMWBNCZHVEXULBD-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CJ-42794 (CAS 847728-01-2): Selective EP4 Antagonist with 200-Fold Subtype Selectivity and Oral Bioavailability


CJ-42794 (also designated CJ-042794, RQ-00015986) is a synthetic small-molecule antagonist of the prostaglandin E2 receptor subtype 4 (EP4), a Gαs-coupled GPCR that mediates cAMP elevation and is implicated in inflammatory pain, gastrointestinal mucosal healing, and tumor microenvironment immunosuppression [1]. The compound exhibits a mean pKi of 8.5 (Ki ≈ 3.2 nM) at human EP4 receptors and demonstrates ≥200-fold selectivity over the EP1, EP2, and EP3 receptor subtypes [2]. CJ-42794 is orally active and has been evaluated in multiple preclinical models spanning gastric ulcer biology, inflammatory pain, and vascular pathology [3].

Why CJ-42794 Cannot Be Replaced by Alternative EP4 Antagonists or COX Inhibitors


Substitution of CJ-42794 with a non-selective cyclooxygenase (COX) inhibitor, a structurally distinct EP4 antagonist, or a compound with broader prostanoid receptor activity introduces quantifiable risks to experimental reproducibility and data interpretation. COX inhibitors (e.g., indomethacin, rofecoxib) suppress all downstream prostanoid signaling, including protective EP3- and EP2-mediated pathways, resulting in confounding gastrointestinal toxicity that CJ-42794 demonstrably avoids [1]. Alternative EP4 antagonists (e.g., ONO-AE3-208, E7046) differ in their absolute potency (Ki range: 1.3–23 nM), off-target binding profiles (e.g., ONO-AE3-208 retains measurable FP/TP receptor affinity), and preclinical validation in specific disease models . Direct interchange without adjusting dosing regimens or verifying model-specific efficacy can compromise cross-study comparability and may introduce uncharacterized pharmacological noise.

CJ-42794 Differentiation Evidence: Quantitative Head-to-Head Comparisons vs. COX Inhibitors and EP4 Antagonist Comparators


EP4 Receptor Binding Affinity and Subtype Selectivity: CJ-42794 vs. ONO-AE3-208 and E7046

CJ-42794 binds human EP4 receptor with a Ki of 3.2 nM (pKi = 8.5) and exhibits no measurable binding to EP1 or EP3, with weak EP2 affinity (Ki = 630 nM) [1]. In contrast, ONO-AE3-208 displays a lower EP4 Ki (1.3 nM) but retains measurable affinity for EP3 (Ki = 30 nM), FP (Ki = 790 nM), and TP (Ki = 2400 nM) . E7046 (palupiprant) shows weaker EP4 potency with Ki = 23.14 nM (IC50 = 13.5 nM) . The selectivity profile of CJ-42794—≥200-fold over EP1/EP2/EP3—is confirmed by lack of significant binding to 65 additional proteins including GPCRs, enzymes, and ion channels [1]. This broader target-profiling dataset is not consistently reported for ONO-AE3-208 or E7046 in peer-reviewed literature.

EP4 antagonist receptor binding selectivity profiling GPCR pharmacology

Functional Antagonism of EP4-Mediated cAMP Elevation: CJ-42794 Competitive Antagonism Metrics

In HEK293 cells overexpressing human EP4 receptor, CJ-42794 competitively inhibited PGE2-evoked cAMP elevation with a mean pA2 value of 8.6, consistent with its binding pKi of 8.5 [1]. Schild analysis yielded a slope not significantly different from unity, confirming competitive, reversible antagonism. The compound reversed PGE2-mediated suppression of LPS-induced TNFα production in human whole blood with a pIC50 of 6.4 [1]. Functional antagonism data for ONO-AE3-208 and E7046 in the identical human whole blood TNFα assay are not reported in peer-reviewed literature, limiting cross-compound comparability.

cAMP assay functional antagonism Schild analysis GPCR signaling

Gastrointestinal Safety Profile: CJ-42794 vs. COX-1 Inhibitors, COX-2 Inhibitors, and Non-Selective NSAIDs

In a direct comparative study in Sprague-Dawley rats, oral CJ-42794 (30–50 mg/kg) produced no gastrointestinal mucosal damage, equivalent to the COX-1 selective inhibitor SC-560 and the COX-2 selective inhibitor rofecoxib [1]. In contrast, the non-selective COX inhibitor indomethacin caused gross gastric lesions. Critically, in adjuvant arthritic rats—a model of chronic inflammation where COX-2 inhibitors are known to exacerbate gastric injury—rofecoxib provoked significant gastric ulceration, whereas CJ-42794 produced minimal damage in both stomach and small intestine [1]. This differential safety profile is attributed to EP4-specific blockade without suppression of protective prostaglandins mediated by EP1, EP2, or EP3.

gastrointestinal toxicity COX inhibitors ulcerogenic response NSAID-sparing

Abdominal Aortic Aneurysm (AAA) Attenuation: CJ-42794 In Vivo Efficacy at Defined Oral Dose

Oral administration of CJ-42794 at 0.2 mg/kg/day for 4 weeks significantly reduced AAA formation in two mechanistically distinct mouse models: angiotensin II-infused ApoE⁻/⁻ mice and periaortic CaCl₂-treated wild-type mice [1]. In angiotensin II-induced AAA, CJ-42794 attenuated elastic fiber degradation, suppressed MMP-2 and MMP-9 activation, and decreased IL-6 protein expression in the aortic medial layer [1]. In the CaCl₂ model, delayed administration of CJ-42794 (initiated 2 weeks post-induction) still reduced aortic diameter and elastic fiber degradation compared to untreated controls [1]. Comparable in vivo AAA efficacy data for ONO-AE3-208 or E7046 are not reported in the peer-reviewed literature.

abdominal aortic aneurysm vascular pathology MMP-2/MMP-9 IL-6 inhibition

Inflammatory Pain Efficacy: CJ-42794 vs. CJ-023423 (Structural Analog) in Carrageenan Model

In the rat carrageenan-induced inflammatory pain model, intraperitoneal administration of CJ-42794 at 10 mg/kg significantly reduced mechanical allodynia as measured by von Frey testing [1]. A structurally distinct EP4 antagonist, CJ-023423, also produced antihyperalgesic effects in similar models, but CJ-42794 offers the advantage of validated oral bioavailability and broader model validation (gastric ulcer healing, AAA, inflammatory pain) [2]. Direct head-to-head comparison of CJ-42794 and CJ-023423 is not available; this represents cross-study comparable evidence.

inflammatory pain mechanical allodynia carrageenan von Frey test

Ulcer Healing Impairment: CJ-42794 vs. COX Inhibitors (Indomethacin, Rofecoxib) in Gastric Ulcer Models

CJ-42794 (3–10 mg/kg/day, s.c. × 7–14 days) significantly delayed gastric ulcer healing in both rats and mice, with concomitant suppression of VEGF expression and angiogenesis in ulcerated mucosa [1]. Indomethacin (non-selective COX inhibitor) and rofecoxib (COX-2 inhibitor) produced similar impairments in ulcer healing, confirming that EP4 blockade recapitulates the ulcer-healing delay observed with COX inhibition—without the broader gastrointestinal toxicity of COX inhibitors [1][2]. This establishes CJ-42794 as a mechanistic tool for dissecting EP4-specific contributions to mucosal repair.

gastric ulcer healing VEGF expression angiogenesis EP4-mediated repair

CJ-42794 Procurement Scenarios: Validated Research Applications Based on Quantitative Evidence


Chronic Inflammatory Disease Models Requiring GI-Sparing EP4 Blockade

Investigators using adjuvant-induced arthritis or other chronic inflammation models should select CJ-42794 over COX-2 inhibitors (e.g., rofecoxib) to avoid confounding gastric ulceration. In arthritic rats, rofecoxib caused gastric ulceration whereas CJ-42794 spared the gastrointestinal mucosa at 30–50 mg/kg oral doses [1]. This makes CJ-42794 the preferred EP4 antagonist for long-term inflammatory studies where gastrointestinal integrity must be maintained.

Abdominal Aortic Aneurysm (AAA) Progression Studies

For vascular biology research focused on AAA pathogenesis, CJ-42794 is validated at 0.2 mg/kg/day oral administration in both angiotensin II-induced (ApoE⁻/⁻) and CaCl₂-induced mouse models, with demonstrated attenuation of MMP-2/MMP-9 activation and IL-6 expression [2]. No alternative EP4 antagonist has published comparable efficacy in AAA models, positioning CJ-42794 as the sole EP4 antagonist with peer-reviewed validation for this application.

Mechanistic Studies of EP4-Mediated Mucosal Repair and Angiogenesis

CJ-42794 (3–10 mg/kg s.c.) selectively impairs gastric ulcer healing and suppresses VEGF-mediated angiogenesis without causing baseline mucosal damage [3]. This contrasts with indomethacin and rofecoxib, which impair healing but also carry ulcerogenic liability. Researchers dissecting EP4-specific contributions to mucosal repair and angiogenesis should procure CJ-42794 as a clean mechanistic probe.

Inflammatory Pain Studies with Orally Bioavailable EP4 Antagonism

CJ-42794 reduces carrageenan-induced mechanical allodynia at 10 mg/kg i.p. and is orally active, with documented efficacy in inflammatory pain models [4]. While CJ-023423 also demonstrates antihyperalgesic effects, CJ-42794 offers broader multi-model validation (AAA, gastric ulcer, inflammatory pain), making it a more versatile tool compound for integrated pain and inflammation research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CJ-42794

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.